molecular formula C13H18N2O2 B2921720 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide CAS No. 110817-67-9

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide

Cat. No.: B2921720
CAS No.: 110817-67-9
M. Wt: 234.299
InChI Key: DHOZLSFGLUUWFR-UHFFFAOYSA-N
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Description

Historical Development of Cyclopentane Scaffolds in Drug Discovery

The cyclopentane ring has emerged as a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties and ability to enforce defined molecular conformations. Early applications of cyclopentane derivatives focused on mimicking natural product frameworks, such as prostaglandins and jasmonates, which inherently possess five-membered carbocyclic systems. The scaffold gained prominence in the 1990s with the development of antiviral agents, where its puckered conformation proved critical for inhibiting viral protease active sites through optimal spatial positioning of pharmacophoric groups.

Modern synthetic advances, including asymmetric catalysis and ring-closing metathesis, have enabled precise functionalization of the cyclopentane core. For instance, the introduction of amino and carboxamide substituents at adjacent positions creates a dipole moment that enhances water solubility while maintaining sufficient lipophilicity for membrane permeation. This balance is exemplified in kinase inhibitors where cyclopentane-derived scaffolds improve target engagement through preorganization of hydrogen-bonding motifs.

Table 1: Evolution of Cyclopentane Scaffolds in Drug Development

Era Application Key Advancement Impact on Drug Properties
1980–1990 Prostaglandin analogs Stereoselective synthesis Improved metabolic stability
2000–2010 Antiviral protease inhibitors Ring-contraction strategies Enhanced target selectivity
2010–Present Kinase/Epigenetic targets Amino-carboxamide functionalization Optimized solubility and bioavailability

Significance of 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide in Contemporary Research

The specific structural features of this compound make it a compelling subject for pharmacological investigation:

  • Conformational Restriction : The cyclopentane ring imposes a boat-like conformation that positions the 4-methoxyphenyl and carboxamide groups in a fixed spatial relationship. This preorganization reduces entropic penalties upon target binding, as demonstrated in similar scaffolds targeting G protein-coupled receptors.

  • Electronic Modulation : The 4-methoxyphenyl group provides both electron-donating character through the methoxy substituent and π-stacking capacity via the aromatic ring. Quantum mechanical calculations on analogous compounds show enhanced charge transfer interactions with tyrosine-rich binding pockets compared to unsubstituted phenyl derivatives.

  • Solubility-Permeability Balance : Molecular dynamics simulations predict that the carboxamide group forms stable hydrogen bonds with water molecules (average lifetime >50 ps), while the cyclopentane core maintains a logP value of 2.1–2.4, ideal for blood-brain barrier penetration.

Recent studies have explored its potential as:

  • A disruptor of protein-protein interactions in oncology targets like BCL-xL, leveraging its rigid scaffold to occupy hydrophobic clefts
  • A building block for metalloproteinase inhibitors through chelation of active-site zinc ions via the carboxamide oxygen
  • A template for fluorescent probes in cellular imaging, capitalizing on the electron-rich aromatic system

Properties

IUPAC Name

1-(4-methoxyanilino)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)15-13(12(14)16)8-2-3-9-13/h4-7,15H,2-3,8-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZLSFGLUUWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide typically involves the reaction of 4-methoxyaniline with cyclopentanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexane vs. Cyclopentane Core

Key structural analogs differ in ring size and substituents:

  • 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f): Structure: Cyclohexane core instead of cyclopentane. Physical Properties: Melting point (m.p.) = 110°C; yield = 75% . Implications: The cyclohexane ring may confer greater steric bulk and altered solubility compared to the cyclopentane variant.
  • 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f): Structure: Includes a cyanomethyl group on the amino moiety. Physical Properties: m.p. = 103°C; yield = 97% .
Compound Name Core Substituents m.p. (°C) Yield (%)
1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide Cyclopentane 4-Methoxyphenylamino N/A N/A
2f Cyclohexane 4-Methoxyphenylamino 110 75
3f Cyclohexane 4-Methoxyphenylamino + cyanomethyl 103 97

Substituent Variations: Methoxy vs. Halogenated Groups

  • 1-(4-Chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide :

    • Structure : Chlorophenyl substituent instead of methoxyphenyl.
    • Implications : The electron-withdrawing chloro group may reduce metabolic stability but improve target binding affinity in certain contexts .
  • PIPC1 (TRPA1 modulator) :

    • Structure : Features 4-chlorophenyl and fluorophenyl groups.
    • Implications : Halogenated analogs like PIPC1 exhibit potent TRPA1 modulation, suggesting that electron-deficient aromatic systems enhance receptor interaction .

Carboxylic Acid Derivatives

  • 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid :
    • Molecular Weight : 220.26 g/mol.
    • Structure : Carboxylic acid instead of carboxamide.
    • Implications : The carboxylic acid group increases hydrophilicity but may limit blood-brain barrier penetration compared to the carboxamide .

Biological Activity

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H15_{15}N1_{1}O2_{2}

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The methoxy group may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with target molecules.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide structures have shown promising results in inducing apoptosis in cancer cells:

  • Cytotoxicity Testing : Compounds were tested against several cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that certain derivatives were more potent than the standard drug cisplatin.
CompoundIC50_{50} (µM)Cell Line
5e0.4MDA-MB-231
5l0.5HT-29

These findings suggest that this compound may share similar anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives with similar functional groups exhibit activity against various bacterial strains. The presence of the amine group is crucial for enhancing antibacterial potency.

Case Studies

A case study involving the synthesis and evaluation of related compounds revealed that modifications in the aromatic substituents significantly influenced their biological activity. For example, compounds featuring electron-donating groups like methoxy groups showed enhanced cytotoxicity compared to their counterparts without such groups.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves cyclopentane ring formation followed by functionalization. A two-step approach is recommended:

Cyclopentane Carboxamide Core : Start with cyclopentane-1-carboxylic acid derivatives. For example, cyclization of γ-keto acids or ring-opening of bicyclic intermediates can yield the cyclopentane backbone .

4-Methoxyphenylamino Substitution : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Pre-activation of the cyclopentane carboxamide with a leaving group (e.g., chloride) facilitates amine coupling .

  • Key Intermediates : Prioritize 1-chlorocyclopentane-1-carboxamide (for substitution) and 4-methoxyaniline (for regioselective coupling). Monitor reaction progress via TLC or HPLC to avoid byproducts .

Q. Which spectroscopic techniques are optimal for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify cyclopentane ring geometry and substituent positions. For example, methoxy protons resonate at ~3.7 ppm, while carboxamide protons appear as broad singlets near 6.5–7.5 ppm .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans ring substitution) by growing single crystals in polar aprotic solvents like DMSO .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or APCI ionization confirms molecular weight (e.g., calculated C13H16N2O2C_{13}H_{16}N_2O_2: 256.12 g/mol) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. For example, residual solvents or unreacted 4-methoxyaniline may alter melting points .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., unit cell parameters a=13.286A˚,b=9.1468A˚a = 13.286 \, \text{Å}, b = 9.1468 \, \text{Å}) with literature to identify polymorphic variations .
  • Solvent Effects : Re-crystallize the compound in multiple solvents (e.g., ethanol vs. ethyl acetate) to assess solvent-dependent polymorphism .

Q. What strategies enhance the biological activity of this compound through carboxamide modification?

  • Methodological Answer :

  • Derivatization :

Substitution : Replace the methoxy group with electron-withdrawing groups (e.g., nitro, halogen) to modulate electronic properties. Use Pd-catalyzed cross-coupling for regioselectivity .

Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability. Monitor stability via simulated gastric fluid assays .

  • Conjugation : Link the cyclopentane core to bioactive moieties (e.g., triazoles) via click chemistry. Validate binding affinity using SPR or ITC .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or GPCRs). Parameterize the force field with DFT-optimized geometries .
  • QSAR Studies : Train models on analogues (e.g., 5-amino-triazole carboxamides) to correlate substituent effects with activity. Validate predictions via in vitro IC50_{50} assays .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen-bond persistence between the carboxamide and target residues .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting yields in solvent-dependent syntheses?

  • Methodological Answer :

  • DoE Optimization : Perform a Design of Experiments (DoE) varying solvents (DMF vs. THF), temperatures (25°C vs. 60°C), and catalysts (Pd(OAc)2_2 vs. XPhos Pd G3). Use ANOVA to identify critical factors .
  • Mechanistic Studies : Conduct 13C^{13}C-labeling experiments to trace intermediate formation. For example, low yields in polar solvents may indicate carboxamide hydrolysis .

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